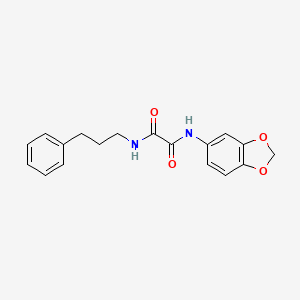

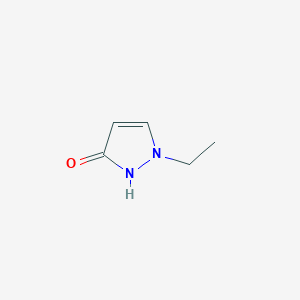

![molecular formula C24H24N4O2 B3001956 N-(3,5-二甲基苯基)-3-氧代-2-苯基-5-丙基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺 CAS No. 923201-42-7](/img/structure/B3001956.png)

N-(3,5-二甲基苯基)-3-氧代-2-苯基-5-丙基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been demonstrated through various methods. One approach involves the intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol with piperidine, leading to the formation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Subsequent reactions, such as N-allylation and N-propargyl alkylation, yield dipolarophiles that can undergo [3+2] cycloaddition with arylnitrile oxides to form isoxazolines and isoxazoles .

Molecular Structure Analysis

The molecular structure of N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide has been elucidated, revealing that most atoms of the pyrazolo[3,4-b]pyridine system lie in one plane, with the exception of two adjacent carbon atoms. These deviations contribute to the three-dimensional conformation of the molecule. Additionally, intermolecular hydrogen bonds are formed by one of the NH groups, which help in creating infinite chains along the b axis in the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored, with the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide being a notable example. This compound was synthesized through a condensation reaction involving dimethylamine and a saponified intermediate derived from ethyl 5-amino-1H-pyrazole-4-carboxylate. The intermediate itself was prepared by cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For instance, the crystal structure can influence the solubility and stability of the compound. The presence of intermolecular hydrogen bonds can affect the melting point and boiling point. Moreover, the substitution patterns on the pyrazolo[3,4-d]pyrimidin-4(5H)-one core can significantly alter the electronic properties and reactivity, which in turn can influence the biological activity of these molecules .

Biological Activity

Although not directly related to the compound , the biological activity of similar pyrazolo[1,5-a]pyrimidine derivatives has been studied. For example, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown effective inhibition of the proliferation of some cancer cell lines, suggesting potential therapeutic applications for these types of compounds .

科学研究应用

化学合成和结构分析

- 化学合成和互变异构体结构:Quiroga 等人 (1999) 探索了相关吡唑并[3,4-b]吡啶的化学合成及其在溶液和晶体结构中的互变异构体结构 (Quiroga 等人,1999)。

- 二氢吡啶的溶液相合成:Baškovč 等人 (2009) 开发了一种用于 N-取代的二甲基 4-氧代-1,4-二氢吡啶-3,5-二羧酸酯和相关化合物的平行溶液相合成,展示了一种创建化合物库的方法 (Baškovč 等人,2009)。

- 新型杂环化合物的合成:Kumar 和 Mashelker (2007) 合成了含有吡喃并吡啶部分的新型 1,2,4-恶二唑杂环化合物,表明在高血压活性中具有潜在应用 (Kumar & Mashelker, 2007)。

生物和制药应用

- 抗菌和抗肿瘤活性:Bondock 等人 (2008) 探索了含有安替比林部分的新杂环化合物的抗菌活性,表明具有医学应用潜力 (Bondock 等人,2008)。

- 细胞毒性杂环化合物:Mansour 等人 (2020) 制备了具有潜在细胞毒性作用的新型杂环化合物,表明在癌症治疗中具有应用 (Mansour 等人,2020)。

- 吡唑并[4,3-c]吡啶-3-醇的合成:Karthikeyan 等人 (2014) 合成了新型的稠合杂双环,可应用于各种生物过程 (Karthikeyan 等人,2014)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-4-10-27-14-20(23(29)25-18-12-16(2)11-17(3)13-18)22-21(15-27)24(30)28(26-22)19-8-6-5-7-9-19/h5-9,11-15H,4,10H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJLGLFVNTWAFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

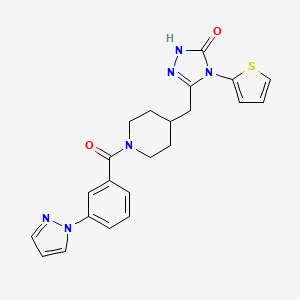

![N-(3-chloro-4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3001873.png)

![(Z)-ethyl 4-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3001876.png)

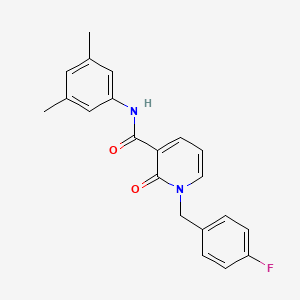

![2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3001878.png)

![3-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B3001883.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)

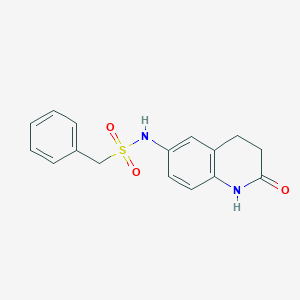

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B3001891.png)